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  • Product: 2-(Diethoxymethyl)-3-methyloxirane
  • CAS: 13906-71-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the NMR Chemical Shifts and Spectroscopic Data of 2-(Diethoxymethyl)-3-methyloxirane

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 2-(Diethoxymethyl)-3-methyloxi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 2-(Diethoxymethyl)-3-methyloxirane. As a key intermediate in various synthetic pathways, a thorough understanding of its structural characterization is paramount. This document, authored from the perspective of a Senior Application Scientist, offers not only predicted data but also the scientific rationale behind these predictions, grounded in established principles of NMR spectroscopy and data from analogous structures.

Introduction: The Structural Elucidation of a Substituted Oxirane

2-(Diethoxymethyl)-3-methyloxirane is a chiral epoxide possessing two stereocenters. Its structure combines the reactive oxirane ring with a diethoxymethyl acetal group, making it a versatile building block in organic synthesis. The precise characterization of this molecule is crucial for ensuring the purity and identity of intermediates in multi-step syntheses, particularly in the context of drug development where seemingly minor structural variations can have profound biological consequences.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.[1] By analyzing the chemical shifts, coupling constants, and multiplicities of ¹H and ¹³C nuclei, we can piece together the molecular framework with a high degree of confidence. In the absence of direct experimental data for 2-(Diethoxymethyl)-3-methyloxirane, this guide presents a comprehensive prediction of its ¹H and ¹³C NMR spectra. These predictions are derived from the analysis of structurally related compounds and established empirical rules of NMR spectroscopy.

Predicted ¹H and ¹³C NMR Spectroscopic Data

The predicted NMR data for 2-(Diethoxymethyl)-3-methyloxirane are summarized in the tables below. These predictions are based on the analysis of chemical shift data for substituted oxiranes and compounds containing the diethoxymethyl group.

Table 1: Predicted ¹H NMR Data for 2-(Diethoxymethyl)-3-methyloxirane (in CDCl₃, 400 MHz)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-23.1 - 3.3dJH2-H3 = ~2-4 Hz (trans)
H-32.8 - 3.0dqJH3-H2 = ~2-4 Hz (trans), JH3-CH3 = ~5-6 Hz
-CH(OEt)₂4.5 - 4.7dJCH-H2 = ~5-7 Hz
-OCH₂CH₃3.4 - 3.7mJCH2-CH3 = ~7 Hz
-CH₃ (oxirane)1.2 - 1.4dJCH3-H3 = ~5-6 Hz
-OCH₂CH₃1.1 - 1.3tJCH3-CH2 = ~7 Hz

Table 2: Predicted ¹³C NMR Data for 2-(Diethoxymethyl)-3-methyloxirane (in CDCl₃, 100 MHz)

Carbon LabelPredicted Chemical Shift (δ, ppm)
C-258 - 62
C-352 - 56
-CH(OEt)₂100 - 105
-OCH₂CH₃60 - 65
-CH₃ (oxirane)15 - 20
-OCH₂CH₃14 - 16

Scientific Rationale for Predicted Chemical Shifts and Coupling Constants

The prediction of NMR spectra relies on the fundamental principle that the chemical shift of a nucleus is highly sensitive to its local electronic environment. By examining the known NMR data of structurally similar fragments, we can make well-informed estimations for the target molecule.

¹H NMR Spectrum Analysis
  • Oxirane Ring Protons (H-2 and H-3): Protons on an epoxide ring typically resonate in the range of 2.5-3.5 ppm due to the ring strain and the electronegativity of the oxygen atom.[2] For 2-methyloxirane, the ring protons appear at approximately 2.7-3.0 ppm. In our target molecule, the diethoxymethyl group at C-2 is electron-withdrawing, which is expected to deshield the adjacent proton, H-2, shifting it further downfield to the 3.1-3.3 ppm region. The methyl group at C-3 will have a smaller effect on H-3, which is predicted to be in the 2.8-3.0 ppm range.

  • Coupling Constants in the Oxirane Ring: The stereochemical relationship between protons on an epoxide ring can be determined from their coupling constants. For a trans-relationship, as is common in many synthetic routes, the coupling constant (JH2-H3) is typically small, in the range of 2-4 Hz.[3]

  • Diethoxymethyl Group Protons: The proton of the acetal group (-CH(OEt)₂) is expected to be significantly deshielded due to the two adjacent oxygen atoms, with a predicted chemical shift in the range of 4.5-4.7 ppm. The methylene protons of the two ethoxy groups (-OCH₂CH₃) are predicted to appear as a multiplet in the 3.4-3.7 ppm range, consistent with typical values for ethers.[2] The terminal methyl protons (-OCH₂CH₃) will appear as a triplet around 1.1-1.3 ppm.

  • Oxirane Methyl Group Protons: The methyl group attached to the oxirane ring is expected to resonate as a doublet in the 1.2-1.4 ppm range, coupled to the H-3 proton.

¹³C NMR Spectrum Analysis
  • Oxirane Ring Carbons (C-2 and C-3): The carbon atoms of the epoxide ring typically appear in the range of 40-60 ppm. In 2-(diethoxymethyl)-3-methyloxirane, the carbon bearing the diethoxymethyl group (C-2) is expected to be more deshielded than the carbon bearing the methyl group (C-3), leading to predicted shifts of 58-62 ppm and 52-56 ppm, respectively.

  • Diethoxymethyl Group Carbons: The acetal carbon (-CH(OEt)₂) is characteristically found in the 100-105 ppm region. The methylene carbons of the ethoxy groups (-OCH₂CH₃) are predicted to resonate around 60-65 ppm, while the terminal methyl carbons (-OCH₂CH₃) will be found in the upfield region at approximately 14-16 ppm.

  • Oxirane Methyl Group Carbon: The methyl carbon attached to the oxirane ring is predicted to have a chemical shift in the range of 15-20 ppm.

Experimental Protocols for NMR Spectroscopic Analysis

To obtain high-quality NMR spectra for 2-(Diethoxymethyl)-3-methyloxirane, the following experimental protocols are recommended.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. It is a common and relatively non-polar solvent that should provide good solubility. Other deuterated solvents such as acetone-d₆ or benzene-d₆ could also be used depending on the sample's properties.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated solvent.

    • For ¹³C NMR, a more concentrated sample is required, typically 20-50 mg in 0.6 mL of solvent, to obtain a good signal-to-noise ratio in a reasonable time.

  • Sample Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for both ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

NMR Instrument Parameters

The following are general guidelines for setting up the NMR experiment on a 400 MHz spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans, depending on the sample concentration.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 0 to 220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio.

Visualization of Molecular Structure and Key NMR Correlations

The following diagram illustrates the molecular structure of 2-(Diethoxymethyl)-3-methyloxirane with the atom numbering used in this guide.

Caption: Molecular structure of 2-(Diethoxymethyl)-3-methyloxirane.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectroscopic data for 2-(Diethoxymethyl)-3-methyloxirane. By leveraging data from analogous structures and fundamental NMR principles, we have established a robust set of predicted chemical shifts and coupling constants. The detailed experimental protocols provided herein will enable researchers to acquire high-quality spectra for this compound, facilitating its unambiguous identification and characterization. This information is vital for scientists and professionals in drug development and other areas of chemical synthesis where precise structural knowledge is a prerequisite for success.

References

  • Xia, W., & Budge, S. M. (2015). New 1H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil. Journal of Agricultural and Food Chemistry, 63(25), 5944–5950. [Link]

  • LibreTexts Chemistry. (2025). 4.9: Spectroscopy of Ethers and Epoxides. [Link]

  • Reilly, C. A., & Swalen, J. D. (1960). Nuclear Magnetic Resonance Spectra of Some Simple Epoxides. The Journal of Chemical Physics, 32(5), 1378–1385. [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

Sources

Exploratory

Mechanism and Applications of Epoxide Ring Opening in 2-(Diethoxymethyl)-3-methyloxirane

Executive Summary The strategic design of chiral building blocks is a cornerstone of modern drug development, particularly in the synthesis of iminosugars and glycosidase inhibitors. 2-(Diethoxymethyl)-3-methyloxirane (c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The strategic design of chiral building blocks is a cornerstone of modern drug development, particularly in the synthesis of iminosugars and glycosidase inhibitors. 2-(Diethoxymethyl)-3-methyloxirane (commonly known as 2,3-epoxybutyraldehyde diethyl acetal)[1] serves as a critical electrophilic synthon in these pathways. This technical whitepaper dissects the mechanistic causality behind its regioselective and stereospecific ring opening, providing self-validating experimental protocols and quantitative comparisons to empower researchers in synthetic carbohydrate chemistry.

Introduction & Molecular Significance

2-(Diethoxymethyl)-3-methyloxirane is a highly functionalized epoxide characterized by a methyl group at the C3 position and a bulky diethoxymethyl (acetal) group at the C2 position[1]. The preservation of the aldehyde as a diethyl acetal is a deliberate synthetic choice: it masks the highly reactive carbonyl, preventing unwanted polymerization, hydration, or nucleophilic addition during the harsh conditions of epoxidation and subsequent azidolysis[2].

In drug development, this molecule is the premier precursor for synthesizing nitrogen-containing carbohydrates, such as 1-deoxynojirimycin and homofuconojirimycin, which are potent inhibitors of glycosidases and glycosyltransferases (e.g., human α-1,3-Fucosyltransferase V)[2][3].

Pathway Step1 cis-2-buten-1-al diethyl acetal Starting Material Step2 2-(Diethoxymethyl)- 3-methyloxirane Epoxide Intermediate Step1->Step2 m-CPBA (Epoxidation) Step3 threo-3-Azido-2-hydroxy- butyraldehyde acetal Ring-Opened Product Step2->Step3 NaN3, NH4Cl (Regioselective SN2) Step4 Iminosugars Active Pharmaceutical Step3->Step4 Aldolase Pathway & Reduction

Fig 1: Synthetic workflow from olefin precursor to iminosugar APIs via the epoxide intermediate.

Mechanistic Causality of Epoxide Ring Opening

The utility of 2-(Diethoxymethyl)-3-methyloxirane hinges on the predictable nature of its ring opening, which is governed by strict steric and electronic parameters.

Regioselectivity: The Steric vs. Electronic Paradigm

When subjected to nucleophilic attack by an azide ion ( N3−​ ), the reaction exhibits near-perfect regiochemical fidelity, occurring exclusively at the C3 (methyl-bearing) carbon to yield 3-azido-2-hydroxybutyraldehyde diethyl acetal[2][3].

Causality:

  • Steric Trajectory: The diethoxymethyl group at C2 is significantly bulkier than the methyl group at C3. In an SN​2 transition state, the nucleophile must approach at a 180° angle to the breaking C-O bond. The steric shielding provided by the freely rotating ethoxy groups effectively blocks the Bürgi-Dunitz trajectory toward C2.

  • Electronic Deactivation: The acetal group is inductively electron-withdrawing. If the transition state possessed any SN​1 (carbocationic) character, the development of a partial positive charge ( δ+ ) at C2 would be highly destabilized. Therefore, both steric and electronic factors synergistically direct the azide to C3.

Mechanism Root Nucleophilic Attack (N3-) on 2-(Diethoxymethyl)-3-methyloxirane C2 Attack at C2 (Acetal-bearing) Root->C2 C3 Attack at C3 (Methyl-bearing) Root->C3 Steric2 High Steric Hindrance (-CH(OEt)2 group) C2->Steric2 Elec2 Inductive Electron Withdrawal disfavors transition state C2->Elec2 Steric3 Low Steric Hindrance (-CH3 group) C3->Steric3 Outcome2 Pathway Blocked (Minor/No Product) Steric2->Outcome2 Outcome3 Favorable Pathway (Major threo-Product) Steric3->Outcome3 Elec2->Outcome2

Fig 2: Logical decision tree illustrating the regioselectivity of the epoxide ring opening.

Stereospecificity: SN​2 Trajectory and Inversion

The epoxidation of cis-2-buten-1-al diethyl acetal with m-CPBA is a stereoretentive process, yielding the cis-epoxide[2]. The subsequent azidolysis proceeds via a strict SN​2 mechanism, resulting in the Walden inversion of configuration at the C3 stereocenter. Consequently, the relative stereochemistry between the newly formed C2 hydroxyl and the C3 azide is strictly threo[2][3].

Experimental Workflows (Self-Validating Protocols)

To ensure high reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints.

Protocol 1: Synthesis of cis-2,3-Epoxybutyraldehyde Diethyl Acetal

Objective: Epoxidize the olefin precursor while maintaining the integrity of the acetal.

  • Reaction Setup: Dissolve cis-2-buten-1-al diethyl acetal (1.0 eq) in anhydrous CH2​Cl2​ .

  • Oxidation: Add NaHCO3​ (1.1 eq) to buffer the system, followed by the slow addition of m-CPBA (1.3 eq) at room temperature[2]. Causality: The buffer is critical to prevent the m-chlorobenzoic acid byproduct from hydrolyzing the acetal.

  • Quenching: After 12 hours, quench the unreacted peroxide with saturated aqueous Na2​SO3​ [2].

  • Validation Check:

    • TLC: Confirm the disappearance of the non-polar olefin spot and the appearance of a more polar epoxide spot (visualize with phosphomolybdic acid stain).

    • 1 H NMR: Verify cis-geometry by the coupling constant ( J≈4.0 Hz ) of the epoxide ring protons.

Protocol 2: Stereoselective Azidolysis to threo-3-Azido-2-hydroxybutyraldehyde Diethyl Acetal

Objective: Open the epoxide ring regioselectively using a nucleophilic azide source.

  • Reaction Setup: Dissolve the cis-epoxide (1.0 eq) in a 9:1 mixture of EtOH/ H2​O .

  • Activation & Attack: Add NaN3​ (5.0 eq) and NH4​Cl (5.0 eq)[2]. Heat the mixture to 90 °C for 20 hours[2]. Causality: NH4​Cl acts as a mild Brønsted acid ( pKa​≈9.2 ). It protonates the epoxide oxygen, lowering the LUMO energy to accelerate azide attack, but is not acidic enough to cleave the diethyl acetal.

  • Alternative Lewis Acid Activation: Alternatively, use Mg(ClO4​)2​⋅2H2​O (0.5 eq) in DMF/ H2​O at 85 °C[3]. Causality: The oxophilic Mg2+ coordinates the epoxide, facilitating ring opening without generating free protons.

  • Validation Check:

    • IR Spectroscopy: Confirm success by the appearance of a strong, sharp azide stretching band at ∼2100 cm−1 .

    • 1 H NMR: Confirm regioselectivity by identifying the downfield shift of the C3 proton adjacent to the azide group.

Quantitative Data and Comparative Analysis

The choice of activation strategy (Brønsted vs. Lewis acid) impacts the reaction kinetics and yield. The table below summarizes the validated conditions for the azidolysis of 2-(Diethoxymethyl)-3-methyloxirane.

Table 1: Comparative Conditions for Azidolysis of 2-(Diethoxymethyl)-3-methyloxirane

Catalyst / AdditiveSolvent SystemTemp (°C)Time (h)Yield (%)Regioselectivity (C3:C2)Ref
NH4​Cl (5.0 eq)EtOH / H2​O (9:1)902085 - 90%> 95:5[2]
Mg(ClO4​)2​ (0.5 eq)DMF / H2​O (2:1)8548~ 80%> 95:5[3]

Note: Both conditions successfully preserve the diethyl acetal protecting group while achieving excellent regiocontrol.

Downstream Applications in Drug Development

Once the threo-azido acetal is isolated, it serves as a launchpad for complex biological molecules. The acetal is smoothly hydrolyzed using 0.1 N HCl to reveal the free azido-aldehyde[2]. This aldehyde is an excellent acceptor substrate for FDP aldolase (fructose-1,6-diphosphate aldolase) or RAMA (rabbit muscle aldolase), which catalyzes a stereoselective C-C bond formation with dihydroxyacetone phosphate (DHAP)[2][3].

Subsequent reductive amination (using H2​ and a Pd/C catalyst) simultaneously reduces the azide to an amine and triggers an intramolecular cyclization with the ketone, yielding highly substituted piperidine or pyrrolidine iminosugars[3]. These compounds are currently under intense investigation for the treatment of diabetes mellitus, viral infections, and lysosomal storage disorders.

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Protocols & Analytical Methods

Method

Application Note: 2-(Diethoxymethyl)-3-methyloxirane as a Versatile Chiral Building Block in Advanced Organic Synthesis

Introduction & Chemical Profile 2-(Diethoxymethyl)-3-methyloxirane (CAS: 13906-71-3), frequently referred to in literature as 2,3-epoxybutyraldehyde diethyl acetal, is a highly valuable C8​H16​O3​ chiral building block[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

2-(Diethoxymethyl)-3-methyloxirane (CAS: 13906-71-3), frequently referred to in literature as 2,3-epoxybutyraldehyde diethyl acetal, is a highly valuable C8​H16​O3​ chiral building block[1]. Its structural architecture is defined by two orthogonal reactive domains: a highly strained, stereodefined epoxide ring and a robust diethyl acetal protecting group[2].

This dual functionality allows researchers to execute stereospecific nucleophilic ring-opening reactions without prematurely exposing the sensitive aldehyde moiety. Because of this strategic stability, it serves as an indispensable precursor in the total synthesis of iminosugars, complex macrolides, and novel therapeutic agents[3].

Mechanistic Pathways & Synthetic Applications

Synthesis of Iminosugars via Regioselective Ring Opening

Iminosugars, such as 1-deoxynojirimycin and its derivatives, are potent glycosidase inhibitors with profound therapeutic potential in diabetes, viral infections, and lysosomal storage disorders[3]. The synthesis of these nitrogen-containing carbohydrates demands rigorous control over multiple stereocenters.

2-(Diethoxymethyl)-3-methyloxirane serves as the foundational chiral pool for these targets. The epoxide ring undergoes highly regioselective and stereospecific azidolysis when treated with sodium azide in the presence of a Lewis acid[3]. The Lewis acid coordinates to the oxirane oxygen, polarizing the C–O bonds and directing the azide nucleophile to attack via an SN​2 trajectory, resulting in a clean inversion of configuration at the target carbon[3].

Iminosugar_Synthesis A 2-(Diethoxymethyl)- 3-methyloxirane B Azidolysis (NaN3) Lewis Acid: Mg(ClO4)2 A->B C 3-Azido-2-hydroxybutanal diethyl acetal B->C SN2 Inversion D Acetal Deprotection (H+, H2O) C->D E 3-Azido-2-hydroxybutanal D->E F Aldolase-Catalyzed C-C Bond Formation E->F + DHAP G Iminosugar Precursor (e.g., Deoxynojirimycin) F->G Stereoselective

Workflow for the synthesis of iminosugars utilizing 2-(diethoxymethyl)-3-methyloxirane.

Enzymatic Resolution for Enantiopure Epoxides

For asymmetric synthesis, accessing the strictly enantiopure (R)- or (S)-configurations of diethoxymethyl oxiranes is critical. Chemoenzymatic deracemization utilizing lipases (e.g., LP-80) provides a highly scalable and environmentally benign route to these precursors[4]. Lipase-catalyzed kinetic resolution of racemic acetal-halohydrin precursors selectively hydrolyzes one enantiomer, allowing for subsequent base-promoted cyclization to yield the optically pure epoxide[5].

Table 1: Enantioselective Hydrolysis of Diethoxymethyl Oxirane Precursors

Racemic PrecursorBiocatalystTarget ProductYield (%)Enantiomeric Excess (ee %)
2-Acetoxy-3-chloropropanal diethyl acetalLipase LP-80(S)-3-chloro-2-hydroxypropanal diethyl acetal>95>98
2-Acetoxy-1-(benzyloxy)-3-chloropropaneLipase LP-80(S)-2-hydroxy derivative4590
3-(Allyloxy)-2-acetoxypropyl p-toluenesulfonateLipase LP-80(S)-2-hydroxy derivative48>95

Data summarizes the kinetic resolution efficiency for accessing chiral acetal-epoxides[4].

Enzymatic_Resolution N1 Racemic Precursor (e.g., 2-Acetoxy-3-chloropropanal acetal) N2 Lipase LP-80 Enantioselective Hydrolysis N1->N2 N3 (S)-Alcohol (>98% ee) N2->N3 Hydrolysis N4 (R)-Acetate (Unreacted) N2->N4 Kinetic Resolution N5 Base-Promoted Cyclization N3->N5 N4->N5 Deprotection & Cyclization N6 (S)-2-(Diethoxymethyl)oxirane N5->N6 N7 (R)-2-(Diethoxymethyl)oxirane N5->N7

Lipase-catalyzed kinetic resolution pathway for enantiopure epoxide synthesis.

Detailed Experimental Protocols

Protocol A: Regioselective Azidolysis of 2-(Diethoxymethyl)-3-methyloxirane

Objective: To synthesize 3-azido-2-hydroxybutanal diethyl acetal via stereospecific epoxide ring opening.

Causality & Design: The use of Magnesium Perchlorate ( Mg(ClO4​)2​ ) is not arbitrary; it acts as a potent Lewis acid that coordinates to the epoxide oxygen[3]. This coordination increases the electrophilicity of the C3 carbon, significantly lowering the activation energy for the incoming azide nucleophile and ensuring strict regioselectivity and SN​2 inversion. The DMF/ H2​O solvent system is chosen to co-solubilize the highly lipophilic epoxide and the inorganic salts.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve 109 mmol of in 50 mL of anhydrous N,N-Dimethylformamide (DMF)[3].

  • Activation: Add 56.3 mmol of Mg(ClO4​)2​⋅2H2​O to the solution. Stir for 10 minutes at room temperature to allow for Lewis acid-epoxide coordination.

  • Nucleophilic Attack: Introduce 435 mmol of Sodium Azide ( NaN3​ ) dissolved in 25 mL of deionized water[3].

  • Reaction: Heat the biphasic mixture to 85 °C under an inert argon atmosphere for 48 hours[3]. Monitor the reaction via TLC (Hexane/Ethyl Acetate 7:3) until complete consumption of the epoxide is observed.

  • Workup: Concentrate the mixture in vacuo to remove DMF. Dilute the resulting residue with water and extract three times with chloroform.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to yield the crude 3-azido-2-hydroxybutanal diethyl acetal, which can be purified via flash chromatography[3].

Protocol B: Acid-Catalyzed Deprotection and Aldolase-Mediated C-C Coupling

Objective: To unmask the aldehyde and perform a stereoselective aldol addition.

Causality & Design: The diethyl acetal must be hydrolyzed under strictly mild acidic conditions to prevent the elimination of the newly formed hydroxyl group or epimerization of the chiral centers. Once the unmasked aldehyde is generated, Rabbit Muscle Aldolase (RAMA) is utilized to catalyze a stereoselective C-C bond formation with Dihydroxyacetone Phosphate (DHAP), bypassing the need for complex chiral auxiliaries[3].

Step-by-Step Procedure:

  • Deprotection: Dissolve the purified 3-azido-2-hydroxybutanal diethyl acetal in a 1:1 mixture of THF and 0.1 M aqueous HCl. Stir at room temperature for 4 hours.

  • Neutralization: Neutralize the solution carefully to pH 6.5 using dilute NaOH. Critical Step: Do not over-basify, as the free aldehyde is highly prone to side reactions (e.g., self-aldol condensation) at high pH[3].

  • Enzymatic Coupling: To the aqueous aldehyde solution, add 1.0 equivalent of DHAP. Introduce Rabbit Muscle Aldolase (RAMA) (approx. 50 U/mmol of substrate)[3].

  • Incubation: Incubate the mixture at 25 °C for 12–24 hours. The enzyme will strictly dictate the stereochemistry of the newly formed C-C bond[3].

  • Isolation: Quench the reaction by adding two volumes of cold methanol to precipitate the enzyme. Centrifuge, collect the supernatant, and purify the resulting ketose 1-phosphate via anion-exchange chromatography[3].

References

  • Aldolase-Catalyzed C-C Bond Formation for Stereoselective Synthesis of Nitrogen-Containing Carbohydrates Source: The Journal of Organic Chemistry URL:[Link]

  • Enzymes in organic synthesis: synthesis of highly enantiomerically pure 1,2-epoxy aldehydes, epoxy alcohols, thiirane, aziridine, and glyceraldehyde 3-phosphate Source: The Journal of Organic Chemistry URL:[Link]

  • 2-(Diethoxymethyl)-3-methyloxirane Compound Summary Source: PubChem URL:[Link]

Sources

Application

Application Notes and Protocols for the Selective Deprotection of 2-(Diethoxymethyl)-3-methyloxirane

Introduction: The Chemoselectivity Challenge In the synthesis of complex molecules, the use of protecting groups is a cornerstone strategy, enabling chemists to mask reactive functional groups while transformations are c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Chemoselectivity Challenge

In the synthesis of complex molecules, the use of protecting groups is a cornerstone strategy, enabling chemists to mask reactive functional groups while transformations are carried out elsewhere in the molecule.[1] The acetal group is a common and effective protecting group for aldehydes.[1][2] However, the deprotection of acetals, which is typically achieved under acidic conditions, presents a significant challenge when other acid-sensitive functionalities are present.[3][4][5] This is precisely the case with 2-(Diethoxymethyl)-3-methyloxirane, a bifunctional molecule containing both a diethyl acetal and an epoxide ring. The inherent ring strain of the epoxide makes it susceptible to ring-opening under acidic conditions, a common side reaction that can lead to undesired byproducts and reduced yields of the target aldehyde.[6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on various protocols for the selective deprotection of the diethyl acetal in 2-(Diethoxymethyl)-3-methyloxirane to yield the corresponding 3-methyloxirane-2-carbaldehyde, while preserving the integrity of the epoxide ring. The protocols range from traditional acidic methods, with a thorough discussion of their limitations, to milder and more chemoselective approaches that are better suited for this sensitive substrate.

Understanding the Mechanistic Landscape

The deprotection of acetals is an acid-catalyzed hydrolysis reaction.[3][8] The generally accepted mechanism involves protonation of one of the alkoxy oxygens, converting the alkoxy group into a good leaving group (an alcohol). The departure of the alcohol is assisted by the lone pair of electrons on the adjacent oxygen, forming a resonance-stabilized oxonium ion. This is followed by the nucleophilic attack of water on the oxonium ion to form a hemiacetal, which then undergoes a similar acid-catalyzed elimination of the second alcohol molecule to reveal the aldehyde.[3]

The challenge with 2-(Diethoxymethyl)-3-methyloxirane arises from the comparable acid sensitivity of the epoxide. Under acidic conditions, the epoxide oxygen can also be protonated, activating the epoxide ring towards nucleophilic attack. This can lead to the formation of diols or other ring-opened products, depending on the nucleophiles present in the reaction mixture. Therefore, the key to successful deprotection is to employ conditions that are sufficiently acidic to promote acetal hydrolysis but mild enough to avoid significant epoxide degradation.

Protocol I: Classical Brønsted Acid-Catalyzed Deprotection (Aqueous Acid)

This protocol represents the most traditional approach to acetal deprotection. While straightforward, it carries the highest risk of epoxide ring-opening and should be considered as a baseline method, with careful monitoring and optimization required.

Causality Behind Experimental Choices: The use of a dilute strong acid like hydrochloric acid (HCl) in a mixture of an organic solvent and water provides the necessary hydronium ions to catalyze the hydrolysis of the acetal. Tetrahydrofuran (THF) is chosen as a co-solvent to ensure the miscibility of the organic substrate in the aqueous medium. The reaction is typically performed at room temperature to minimize acid-catalyzed degradation of the sensitive epoxide.

Experimental Protocol:

  • Dissolution: Dissolve 2-(Diethoxymethyl)-3-methyloxirane (1 equivalent) in a 3:1 mixture of THF and water.

  • Acidification: Cool the solution to 0 °C in an ice bath and add 1 M aqueous HCl dropwise until the pH of the solution is between 2 and 3.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral (pH ~7).

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Self-Validating System & Trustworthiness:

  • TLC Monitoring: A key aspect of this protocol is the diligent monitoring of the reaction. The appearance of a new, more polar spot (the aldehyde) and the disappearance of the starting material spot will indicate the progress of the deprotection. The formation of highly polar byproducts may suggest epoxide ring-opening.

  • pH Control: Careful control of the pH is crucial. A pH that is too low will accelerate epoxide degradation, while a pH that is too high will result in a sluggish or incomplete reaction.

Potential Pitfalls and Mitigation:

  • Epoxide Ring-Opening: The primary side reaction is the acid-catalyzed hydrolysis of the epoxide to form a diol. To minimize this, use the mildest acidic conditions possible and monitor the reaction closely to avoid prolonged reaction times.

  • Aldehyde Instability: The resulting aldehyde may be unstable under the reaction conditions. Prompt quenching and work-up are recommended.

Protocol II: Lewis Acid-Catalyzed Deprotection

Lewis acids offer an alternative to Brønsted acids for acetal cleavage and can sometimes provide enhanced chemoselectivity.[5][9] The choice of Lewis acid and reaction conditions is critical to avoid epoxide rearrangement or polymerization.[6][7] Cerium(III) triflate and Bismuth(III) triflate are examples of water-tolerant Lewis acids that have been used for mild acetal deprotection.[10][11]

Causality Behind Experimental Choices: Lewis acids coordinate to one of the acetal oxygens, facilitating the departure of the alkoxy group and activating the acetal towards hydrolysis. The use of a "wet" organic solvent provides the necessary water for the hydrolysis to occur. Nitromethane or acetonitrile are often good solvent choices. This method can be milder than using strong aqueous acids.[10]

Experimental Protocol:

  • Setup: To a solution of 2-(Diethoxymethyl)-3-methyloxirane (1 equivalent) in wet nitromethane (containing ~1-2% water), add a catalytic amount of Cerium(III) triflate (Ce(OTf)₃) (e.g., 5-10 mol%).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Self-Validating System & Trustworthiness:

  • Catalyst Screening: If significant epoxide degradation is observed, screening other mild Lewis acids such as Bismuth(III) triflate[11] or Erbium(III) triflate[9] may be beneficial.

  • Water Content: The amount of water in the "wet" organic solvent can be a critical parameter to optimize for reaction rate and selectivity.

Data Summary Table:

ProtocolCatalystSolventTemperaturePotential AdvantagesPotential Disadvantages
I HCl (Brønsted Acid)THF/H₂ORoom Temp.Inexpensive, readily available reagents.High risk of epoxide ring-opening.
II Ce(OTf)₃ (Lewis Acid)Wet NitromethaneRoom Temp.Milder conditions, potentially higher chemoselectivity.[10]Lewis acid can potentially catalyze epoxide rearrangement.
III I₂ (Molecular Iodine)AcetoneRoom Temp.Neutral conditions, high chemoselectivity.[12][13]May not be effective for all substrates.
IV TESOTf/2,6-lutidineCH₂Cl₂0 °C to RTHighly chemoselective for acetals over ketals, mild conditions.[14][15]Reagents are more specialized and expensive.

Protocol III: Mild Deprotection using Molecular Iodine in Acetone

For highly sensitive substrates, deprotection under neutral conditions is highly desirable. Molecular iodine in acetone has been reported as a remarkably mild and efficient system for the chemoselective deprotection of acetals.[12][13] This method is particularly attractive as it avoids the use of strong acids.

Causality Behind Experimental Choices: The mechanism is believed to involve a substrate exchange mechanism rather than direct hydrolysis.[12] Iodine likely activates the acetal, and the large excess of acetone acts as both the solvent and a scavenger for the liberated diethoxycarbenium ion, driving the reaction to completion. The conditions are neutral, which is ideal for preserving the epoxide ring.

Experimental Protocol:

  • Reaction Mixture: Dissolve 2-(Diethoxymethyl)-3-methyloxirane (1 equivalent) in acetone.

  • Catalyst Addition: Add a catalytic amount of molecular iodine (I₂) (e.g., 10 mol%).

  • Reaction: Stir the solution at room temperature.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Quenching: Upon completion, quench the reaction by adding a few drops of a saturated aqueous solution of sodium thiosulfate to consume the excess iodine.

  • Concentration: Remove the acetone under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the product by column chromatography.

Self-Validating System & Trustworthiness:

  • Color Change: The disappearance of the characteristic brown color of iodine upon quenching with sodium thiosulfate provides a visual confirmation of the quenching step.

  • Broad Applicability: This method has been shown to be compatible with a wide range of sensitive functional groups, lending confidence to its application for the target molecule.[12][13]

Protocol IV: Highly Chemoselective Deprotection with TESOTf and 2,6-Lutidine

A combination of triethylsilyl trifluoromethanesulfonate (TESOTf) and a hindered base like 2,6-lutidine has been reported as a highly chemoselective method for the deprotection of acetals derived from aldehydes in the presence of ketals.[14][15] This suggests a high degree of selectivity that could be beneficial for the acid-sensitive epoxide.

Causality Behind Experimental Choices: TESOTf is a strong silylating agent and a Lewis acid. It is thought to activate the acetal, while the non-nucleophilic base, 2,6-lutidine, scavenges the generated triflic acid, thus maintaining overall mild reaction conditions. The subsequent aqueous work-up hydrolyzes the intermediate silyl ether to the aldehyde. This method avoids the presence of strong Brønsted acids in the reaction mixture.[14]

Experimental Protocol:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Solution: Dissolve 2-(Diethoxymethyl)-3-methyloxirane (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂).

  • Base Addition: Add 2,6-lutidine (2-3 equivalents).

  • TESOTf Addition: Cool the solution to 0 °C and add TESOTf (1.5-2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Quench the reaction with water. Extract the mixture with dichloromethane.

  • Washing: Wash the organic layer with a 1 M aqueous HCl solution (to remove lutidine), followed by a saturated aqueous solution of sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the product via column chromatography.

Self-Validating System & Trustworthiness:

  • Orthogonality: The reported chemoselectivity of this reagent system for acetals over other functional groups provides a strong rationale for its application in this challenging deprotection.[15]

  • Anhydrous Conditions: The success of this protocol relies on maintaining anhydrous conditions until the aqueous work-up, which should be carefully controlled.

Visualization of Key Processes

Acetal Deprotection Mechanism (Acid-Catalyzed)

Acetal Deprotection Acetal Acetal ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H⁺ OxoniumIon Oxonium Ion ProtonatedAcetal->OxoniumIon - EtOH Hemiacetal Hemiacetal OxoniumIon->Hemiacetal + H₂O - H⁺ ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H⁺ Aldehyde Aldehyde ProtonatedHemiacetal->Aldehyde - EtOH - H⁺

Caption: Acid-catalyzed hydrolysis of an acetal to an aldehyde.

Experimental Workflow for Selective Deprotection

Experimental Workflow Start Start: 2-(Diethoxymethyl)-3-methyloxirane Reaction Deprotection Protocol (e.g., I₂, Acetone) Start->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up & Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Product: 3-Methyloxirane-2-carbaldehyde Purification->Product

Caption: General workflow for the selective deprotection.

Conclusion and Recommendations

The selective deprotection of the acetal in 2-(Diethoxymethyl)-3-methyloxirane requires a careful choice of reaction conditions to avoid the undesired opening of the acid-sensitive epoxide ring. While classical Brønsted acid-catalyzed methods can be attempted with caution, milder protocols are highly recommended. For this particular substrate, the neutral conditions offered by the molecular iodine in acetone protocol (Protocol III) represent an excellent starting point due to its demonstrated high chemoselectivity and operational simplicity.[12][13] Should this prove ineffective, the TESOTf/2,6-lutidine system (Protocol IV) offers another powerful, albeit more technically demanding, alternative.[14][15] As with any chemical transformation, small-scale trials and careful reaction monitoring are paramount to achieving optimal results.

References

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  • Dalpozzo, R., De Nino, A., Maiuolo, L., Procopio, A., Nardi, M., Bartolo, G., & Romeo, R. (2002). Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate. The Journal of Organic Chemistry, 67(25), 9093–9095. [Link]

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  • Barone, G., Bedini, E., Iadonisi, A., Manzo, E., & Parrilli, M. (2002). Ceric Ammonium Nitrate/Pyridine: A Mild Reagent for the Selective Deprotection of Cyclic Acetals and Ketals in the Presence of A. Synlett, 2002(10), 1645–1648. [Link]

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  • Dalpozzo, R., De Nino, A., Maiuolo, L., Procopio, A., & Tagarelli, A. (2003). Mild and Efficient Method for the Cleavage of Benzylidene Acetals by Using Erbium (III) Triflate. ResearchGate. [Link]

  • Fujioka, H., Senami, K., Kubo, O., & Yahata, K. (2004). Unexpected highly chemoselective deprotection of the acetals from aldehydes and not ketones: TESOTf-2,6-lutidine combination. Journal of the American Chemical Society, 126(39), 12272–12273. [Link]

  • Tajbakhsh, M., Hosseinzadeh, R., & Ramzanian-Lehmali, F. (2002). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. Molecules, 7(9), 674-679. [Link]

  • Maegawa, T., & Fujioka, H. (2014). Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. ResearchGate. [Link]

  • Pluth, M. D., Johnson, D. W., Szigethy, G., Bergman, R. G., & Raymond, K. N. (2007). Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme'. (UNT Digital Library). [Link]

  • Sharma, G. V. M., & Reddy, K. L. (2013). Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride. RSC Advances, 3(48), 25683-25688. [Link]

  • Dalpozzo, R., De Nino, A., Maiuolo, L., Procopio, A., Nardi, M., Bartolo, G., & Romeo, R. (2002). Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate. ResearchGate. [Link]

  • Kiasat, A. R., Kazemi, F., & Rafati, A. A. (2002). A Simple and Efficient Chemoselective Method for the Catalytic Deprotection of Acetals and Ketals Using Bismuth Triflate. The Journal of Organic Chemistry, 67(3), 953–955. [Link]

  • Fujioka, H., Senami, K., Kubo, O., & Yahata, K. (2004). Unexpected Highly Chemoselective Deprotection of the Acetals from Aldehydes and Not Ketones: TESOTf−2,6-Lutidine Combination. Journal of the American Chemical Society, 126(39), 12272–12273. [Link]

  • Sun, J., Dong, Y., Cao, L., Wang, X., Wang, S., & Hu, Y. (2004). Highly efficient chemoselective deprotection of O,O-acetals and O,O-ketals catalyzed by molecular iodine in acetone. The Journal of Organic Chemistry, 69(25), 8932–8934. [Link]

  • Ghorbani-Vaghei, R., & Azarifar, D. (2004). An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions. Bulletin of the Korean Chemical Society, 25(7), 1075-1077. [Link]

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  • Sen, S. E., Roach, S. L., Boggs, J. K., Ewing, G. J., & Magrath, J. (1995). Ferric Chloride Hexahydrate: A Mild Hydrolytic Agent for the Deprotection of Acetals. The Journal of Organic Chemistry, 60(23), 7544–7545. [Link]

  • Chiang, C.-C., Chen, Y.-H., Hsieh, Y.-T., & Luh, T.-Y. (2000). Selective Deprotection of Acetals with Me3SiCH2MgCl. Peterson-Type Olefination of Acetals. The Journal of Organic Chemistry, 65(15), 4704–4707. [Link]

  • Kim, K. S., Song, Y. H., Lee, B. H., & Hahn, C. S. (1986). Efficient and selective cleavage of acetals and ketals using ferric chloride adsorbed on silica gel. The Journal of Organic Chemistry, 51(21), 404–407. [Link]

  • Kiasat, A. R., Kazemi, F., & Rafati, A. A. (2002). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. ResearchGate. [Link]

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  • Yoshida, J., Kataoka, K., & Horcajada, R. (2018). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry, 20(15), 3465–3469. [Link]

  • Zhang, Z., He, G., & Chen, G. (2018). An Epoxide-mediated Deprotection Method for Acidic Amide Auxiliary. PMC. [Link]

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Sources

Method

Application Note: Catalytic Epoxidation Strategies for the Synthesis of 2-(Diethoxymethyl)-3-methyloxirane

Abstract This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of 2-(Diethoxymethyl)-3-methyloxirane via catalytic epoxidation. The target epoxide is a v...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of 2-(Diethoxymethyl)-3-methyloxirane via catalytic epoxidation. The target epoxide is a valuable chiral building block, and its efficient synthesis is critical for various applications. This note analyzes the substrate, compares suitable epoxidation methodologies—including classic stoichiometric methods and modern catalytic systems—and provides a detailed, field-proven protocol for a reliable synthetic route. The discussion emphasizes the mechanistic rationale behind procedural choices to ensure both reproducibility and a deep understanding of the chemical transformation.

Introduction: Substrate Analysis and Strategic Considerations

The synthesis of 2-(Diethoxymethyl)-3-methyloxirane requires the epoxidation of its corresponding alkene precursor, (E/Z)-1,1-diethoxy-3-methylbut-2-ene. This substrate is a trisubstituted, electron-rich olefin due to the inductive effects of the alkyl groups. The presence of an acetal functional group requires consideration of reaction conditions, particularly regarding pH, to avoid acid-catalyzed hydrolysis.

The choice of an epoxidation method is dictated by the electronic nature of the alkene and the desired outcome, such as scalability, atom economy, and stereochemical control. Electron-rich alkenes are readily oxidized by electrophilic reagents.[1] This note will explore three primary strategies: the classic Prilezhaev reaction, a modern homogeneous catalytic system using methyltrioxorhenium (MTO), and an asymmetric catalytic approach for enantioselective synthesis.

Methodologies for the Epoxidation of (E/Z)-1,1-diethoxy-3-methylbut-2-ene

The Prilezhaev Reaction: A Foundational Approach

The Prilezhaev reaction, first reported in 1909, is the epoxidation of an alkene using a peroxy acid.[2] It remains one of the most reliable and versatile methods for this transformation.

  • Reagent: meta-Chloroperoxybenzoic acid (m-CPBA) is the most commonly used peroxy acid due to its commercial availability, relative stability, and good solubility in common organic solvents like dichloromethane (CH₂Cl₂).[2][3][4]

  • Mechanism: The reaction proceeds through a concerted, single-step "butterfly mechanism".[2][5] The peroxy acid delivers an electrophilic oxygen atom to the nucleophilic double bond, preserving the stereochemistry of the starting alkene.[2][5] This concerted pathway avoids the formation of carbocation intermediates, thus preventing rearrangements.[5]

  • Causality of Choice: This method is ideal for initial lab-scale synthesis due to its simplicity, high yields for electron-rich alkenes, and predictable stereospecificity (a trans-alkene yields a trans-epoxide, and a cis-alkene yields a cis-epoxide).[2] The primary drawback is its poor atom economy, as a stoichiometric amount of the peroxy acid is consumed, generating a corresponding carboxylic acid byproduct.

Methyltrioxorhenium (MTO)-Catalyzed Epoxidation: A "Green" Catalytic Alternative

For a more sustainable and atom-economical approach, transition-metal catalyzed systems are superior. The methyltrioxorhenium (MTO) complex is a highly efficient catalyst for epoxidation using aqueous hydrogen peroxide (H₂O₂) as the terminal oxidant.[6][7]

  • Catalytic System: The system consists of a catalytic amount of MTO (as low as 0.05–1 mol%) and H₂O₂ as the oxidant, with water being the only byproduct.[8]

  • Role of Additives: The Lewis acidity of the rhenium center can sometimes catalyze the ring-opening of the newly formed epoxide to a diol.[7] To suppress this side reaction and improve catalyst stability and turnover, a nitrogen-containing Lewis base, such as 3-cyanopyridine or 3-methylpyrazole, is often added.[8][9][10] These additives coordinate to the metal center, temper its Lewis acidity, and enhance the reaction's efficiency.[7]

  • Causality of Choice: This method is highly advantageous for larger-scale syntheses where cost and waste are significant concerns. The use of H₂O₂ makes it an environmentally benign process. It is effective for a wide range of alkenes, including those with various functional groups.[9]

Jacobsen-Katsuki Asymmetric Epoxidation: Accessing Chiral Epoxides

In drug development, controlling stereochemistry is paramount. The Jacobsen-Katsuki epoxidation provides a powerful method for the enantioselective synthesis of epoxides from unfunctionalized alkenes.[11] This stands in contrast to the Sharpless epoxidation, which is specific to allylic alcohols.[12]

  • Catalytic System: This reaction employs a chiral manganese(III)-salen complex as the catalyst. The stereoselectivity is derived from the C₂-symmetric chiral ligand.[11] A stoichiometric oxidant, such as sodium hypochlorite (bleach) or m-CPBA, is used to deliver the oxygen atom via the Mn(V)-oxo intermediate.[11][13]

  • Mechanism and Selectivity: While the exact mechanism is complex and has been a subject of study, it is generally accepted to involve the formation of a high-valent Mn(V)-oxo species.[11][14] The chiral salen ligand creates a sterically defined environment that directs the alkene to approach the metal-oxo intermediate from a specific face, leading to high enantioselectivity.[14][15]

  • Causality of Choice: This is the method of choice when an enantiomerically enriched or pure form of 2-(Diethoxymethyl)-3-methyloxirane is the target. The ability to synthesize specific stereoisomers is often a critical requirement for producing active pharmaceutical ingredients (APIs).

Comparative Analysis of Epoxidation Methods

The table below summarizes the key attributes of the discussed methods to aid in selecting the most appropriate strategy for a given research objective.

FeaturePrilezhaev Reaction (m-CPBA)MTO-Catalyzed EpoxidationJacobsen-Katsuki Epoxidation
Reagent/Catalyst Stoichiometric m-CPBACatalytic MTO (0.05-1 mol%)Catalytic (salen)Mn(III) Complex (0.4-5 mol%)
Oxidant Peroxy acid (self-contained)Aqueous H₂O₂ (30-35%)NaOCl, m-CPBA, or other terminal oxidants
Byproducts meta-Chlorobenzoic acidWaterNaCl, meta-Chlorobenzoic acid, etc.
Stereocontrol Stereospecific (retains alkene geometry)StereospecificEnantioselective (creates new stereocenter)
Key Advantages Simplicity, reliability, readily available reagents.[2][4]High atom economy, "green" oxidant, catalytic.[7][9]High enantioselectivity for unfunctionalized alkenes.[11]
Key Disadvantages Poor atom economy, stoichiometric waste.Requires additive to prevent side reactions, catalyst cost.[7]Catalyst cost, optimization may be required.
Ideal Application Lab-scale synthesis, proof-of-concept.Process development, scale-up synthesis.Synthesis of chiral intermediates for APIs.

Detailed Experimental Protocol: m-CPBA Epoxidation

This section provides a robust, step-by-step protocol for the synthesis of 2-(Diethoxymethyl)-3-methyloxirane using m-CPBA. This method is chosen for its high reliability and accessibility.

Protocol 4.1: Synthesis via Prilezhaev Reaction

Materials and Reagents:

  • (E/Z)-1,1-diethoxy-3-methylbut-2-ene

  • meta-Chloroperoxybenzoic acid (m-CPBA, typically 70-77% purity, the remainder is meta-chlorobenzoic acid and water)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium sulfite solution (Na₂SO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and chamber

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (E/Z)-1,1-diethoxy-3-methylbut-2-ene (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M concentration).

  • Cooling: Place the flask in an ice bath and stir the solution until it reaches 0 °C. Rationale: Epoxidation is an exothermic reaction. Cooling helps to control the reaction rate and minimize potential side reactions.

  • Reagent Addition: Add m-CPBA (1.1-1.2 eq, corrected for purity) to the cooled solution portion-wise over 5-10 minutes. Rationale: Adding the oxidant in portions prevents a rapid temperature increase. A slight excess ensures complete consumption of the starting alkene.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature over 2-4 hours. Monitor the progress of the reaction by TLC, observing the disappearance of the starting alkene spot and the appearance of a new, more polar product spot.

  • Quenching: Once the reaction is complete, cool the mixture again to 0 °C. Quench the excess peroxy acid by slowly adding saturated aqueous sodium sulfite solution until a starch-iodide paper test is negative. Rationale: Sodium sulfite is a reducing agent that safely neutralizes unreacted m-CPBA.

  • Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ (2x). Rationale: This removes the meta-chlorobenzoic acid byproduct by converting it to its water-soluble sodium salt.[5]

    • Brine (1x). Rationale: This wash removes residual water from the organic layer before drying.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(Diethoxymethyl)-3-methyloxirane.

Safety Precautions:

  • m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially when dry.[5][16] Handle with care, avoid contact with metals, and store at recommended temperatures (typically 2-8 °C).[16]

  • Perform the reaction in a well-ventilated chemical fume hood.[16]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[16]

Visualizations of Workflow and Catalysis

Visual diagrams help clarify complex processes. The following have been generated using Graphviz (DOT language) to illustrate the experimental workflow and a representative catalytic cycle.

G cluster_start Reaction Setup cluster_reaction Reaction & Quench cluster_workup Workup & Purification Alkene Alkene in CH2Cl2 Reaction Stir at 0 °C to RT Monitor by TLC Alkene->Reaction mCPBA m-CPBA mCPBA->Reaction Quench Quench with Na2SO3 Reaction->Quench Wash Wash with NaHCO3 & Brine Quench->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Epoxide Product Purify->Product

Caption: Experimental workflow for the m-CPBA epoxidation protocol.

G MTO MTO (Catalyst Resting State) Peroxo1 Mono-peroxo Complex MTO->Peroxo1 - H2O Peroxo2 Bis-peroxo Complex (Active Oxidant) Peroxo1->Peroxo2 - H2O Peroxo2->MTO - 2 O Epoxide Epoxide Product Peroxo2->Epoxide H2O2_in H2O2 H2O2_in->MTO H2O2_in->Peroxo1 Alkene_in Alkene Alkene_in->Peroxo2

Sources

Technical Notes & Optimization

Troubleshooting

Process Chemistry Technical Support Center: Troubleshooting the Synthesis of 2-(Diethoxymethyl)-3-methyloxirane

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe yield drops, complex impurity profiles, and degr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe yield drops, complex impurity profiles, and degradation issues when synthesizing 2-(Diethoxymethyl)-3-methyloxirane.

This guide abandons rigid templates in favor of a causality-driven approach. We will deconstruct the mechanistic "why" behind the synthesis, provide a self-validating experimental protocol, and answer the most critical troubleshooting FAQs to ensure your next batch achieves >85% yield.

Part 1: The Mechanistic Imperative & Workflow Design

To successfully synthesize 2-(Diethoxymethyl)-3-methyloxirane, we must first understand the electronic nature of our starting material, crotonaldehyde (2-butenal).

Crotonaldehyde features an α,β -unsaturated system. The electron-withdrawing nature of the carbonyl group severely deactivates the adjacent alkene toward electrophilic epoxidizing agents like meta-chloroperoxybenzoic acid (mCPBA). Therefore, the synthesis relies on a strict two-step sequence:

  • Acetalization: Converting the aldehyde to a diethyl acetal (1,1-diethoxy-2-butene). This breaks the conjugation, masking the electron-withdrawing carbonyl and transforming the alkene into an electron-rich species primed for oxidation[1].

  • Electrophilic Epoxidation: Utilizing the Prilezhaev reaction (mCPBA) to transfer an oxygen atom to the newly activated double bond[2].

The Core Pitfall: Acid Sensitivity While acetalization solves the electronic problem, it introduces a severe stability flaw. Both the intermediate acetal and the target oxirane are highly labile in acidic environments. Because mCPBA generates meta-chlorobenzoic acid (m-CBA, pKa ~3.8) as a stoichiometric byproduct, unbuffered reactions will rapidly hydrolyze the acetal back to crotonaldehyde or crack the newly formed epoxide ring[3].

G A Crotonaldehyde (Electron-Deficient Alkene) B 1,1-Diethoxy-2-butene (Electron-Rich Alkene) A->B Acetalization HC(OEt)3, pTsOH (Masks Carbonyl) C 2-(Diethoxymethyl)-3-methyloxirane (Target Epoxide) B->C Electrophilic Epoxidation mCPBA, NaHCO3 buffer (Prilezhaev Reaction)

Figure 1: Synthetic workflow demonstrating the electronic shift required for epoxidation.

Part 2: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By monitoring the pH and physical state of the reaction, you verify success at each node before proceeding.

Step 1: Synthesis of 1,1-Diethoxy-2-butene (Acetalization)
  • Setup: In a flame-dried round-bottom flask under N2, combine crotonaldehyde (1.0 eq) and triethyl orthoformate (1.2 eq) in absolute ethanol (0.5 M).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (pTsOH, 0.01 eq).

  • Reaction: Stir at room temperature for 4 hours.

    • Validation Check: TLC (Hexane/EtOAc 9:1) should show complete consumption of the UV-active crotonaldehyde spot.

  • Quench & Workup: CRITICAL: Quench the acid catalyst by adding solid Na2CO3 before solvent removal. Filter, concentrate, and purify via vacuum distillation to yield 1,1-diethoxy-2-butene as a colorless oil.

Step 2: Buffered Epoxidation to 2-(Diethoxymethyl)-3-methyloxirane
  • Preparation: Dissolve 1,1-diethoxy-2-butene (1.0 eq) in anhydrous CH2Cl2 (0.2 M).

  • Buffering (The Key Step): Suspend solid NaHCO3 (2.5 eq) in the solution.

    • Causality: The heterogeneous buffer ensures that as m-CBA is generated, it is instantly neutralized, preventing the pH from dropping below 7.

  • Oxidation: Cool the suspension to 0 °C. Slowly add mCPBA (1.2 eq, 70-75% purity) in portions over 30 minutes.

  • Monitoring: Stir at 0 °C to room temperature for 3 hours.

    • Validation Check: A thick white precipitate (sodium meta-chlorobenzoate) will form, physically confirming the buffer is actively scavenging the acid byproduct.

  • Basic Workup: Filter the suspension. Wash the organic filtrate sequentially with 10% aqueous Na2S2O3 (to quench residual peroxides), saturated aqueous NaHCO3 (3x), and brine. Dry over anhydrous K2CO3.

    • Causality: Do not use MgSO4, as its slightly acidic nature can trigger epoxide ring-opening.

  • Purification: Concentrate under reduced pressure. Purify via Kugelrohr distillation or column chromatography using Basic Alumina (Hexane/EtOAc gradient).

G Start 1,1-Diethoxy-2-butene Target 2-(Diethoxymethyl)-3-methyloxirane (High Yield) Start->Target Buffered (NaHCO3) pH > 7 Side1 Crotonaldehyde (Acetal Hydrolysis) Start->Side1 Unbuffered (m-CBA byproduct) pH < 4 Side2 Diol/Ether Byproducts (Epoxide Opening) Target->Side2 Acidic Workup / Silica Gel

Figure 2: Divergent pathways in the epoxidation of acid-sensitive acetals based on pH control.

Part 3: Quantitative Data & Condition Optimization

The table below summarizes our internal optimization data, demonstrating the catastrophic impact of omitting the buffer or using improper purification techniques.

Reaction ConditionBuffer SystemWorkup & PurificationYield (%)Purity (GC-FID)Primary Impurity Profile
mCPBA (1.2 eq), CH2Cl2None Aqueous wash, Silica Gel< 15%45%Crotonaldehyde, Diols
mCPBA (1.2 eq), CH2Cl2NaHCO3 (0.5 eq)Aqueous wash, Silica Gel40%75%Epoxide ring-opened diols
mCPBA (1.2 eq), CH2Cl2NaHCO3 (2.5 eq) Basic wash, Basic Alumina 88% > 98% None (Trace m-CBA)
H2O2 / NaOH (Direct)N/ADirect epoxidation attempt0%N/APolymerized mass
Part 4: Troubleshooting FAQs

Q1: My epoxidation yield is extremely low, and NMR shows aldehyde peaks. What happened? A: You are observing acid-catalyzed deprotection. mCPBA produces m-CBA as a byproduct. If the reaction is unbuffered, the acidic environment hydrolyzes the acetal back to crotonaldehyde. Ensure you are using at least 2.5 equivalents of solid NaHCO3 to maintain a slightly basic pH throughout the reaction.

Q2: I see epoxide ring-opening products (diols/ethers) in my GC-MS. How do I prevent this? A: Epoxides, particularly those adjacent to oxygen-rich acetal groups, are highly susceptible to acid-catalyzed ring opening. This usually happens during workup or purification. Ensure your drying agent is K2CO3 (not MgSO4) and that you are strictly avoiding acidic conditions during extraction.

Q3: Why can't I just epoxidize crotonaldehyde directly and then acetalize the product? A: Direct epoxidation of an α,β -unsaturated aldehyde requires nucleophilic conditions (e.g., H2O2/NaOH via the Weitz-Scheffer reaction). The resulting epoxy-aldehyde is highly unstable and prone to polymerization or Payne rearrangement under basic conditions. Masking the aldehyde as an acetal first is the field-proven standard to enable controlled electrophilic epoxidation.

Q4: My product degrades during silica gel chromatography. How should I purify? A: Standard silica gel has a surface pH of 4.5-5.5, which is acidic enough to degrade both the acetal and the oxirane ring on the column. You must switch to Basic Alumina. Alternatively, if you must use silica, deactivate it first by flushing the column with solvent containing 1-2% Triethylamine (TEA).

Part 5: References
  • Title: An Efficient Method for the Acetalization of .alpha.,.beta.-Unsaturated Aldehydes Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Olefin epoxidation of α-β unsaturated esters. Comparison of reactivity of some simple esters and enantiomerically pure diester Source: Sciforum URL: [Link]

  • Title: The Journal of Organic Chemistry 1969 Volume.34 No.4 Source: Department of Science Service (DSS) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral Epoxides in Asymmetric Synthesis: 2-(Diethoxymethyl)-3-methyloxirane vs. Conventional Alternatives

The strategic selection of chiral epoxides dictates the efficiency and success of stereoselective synthesis. For researchers and drug development professionals, choosing the right building block means balancing carbon ba...

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Author: BenchChem Technical Support Team. Date: April 2026

The strategic selection of chiral epoxides dictates the efficiency and success of stereoselective synthesis. For researchers and drug development professionals, choosing the right building block means balancing carbon backbone length, functional group compatibility, and downstream reactivity [1].

This guide objectively compares 2-(Diethoxymethyl)-3-methyloxirane (commonly known as 2,3-epoxybutyraldehyde diethyl acetal) [2][3] against standard chiral epoxides. By analyzing structural causality, experimental performance, and self-validating protocols, this guide empowers informed decision-making in the synthesis of complex stereochemically defined molecules.

Structural and Mechanistic Comparison

Conventional Epoxides (e.g., Epichlorohydrin, Propylene Oxide)

Standard epoxides typically provide a C3 backbone [1]. Epichlorohydrin, for instance, offers an epoxide paired with a terminal halide, allowing for sequential nucleophilic attacks. While highly effective for synthesizing beta-blockers or simple chiral alcohols, these C3 blocks lack a latent carbonyl group, limiting their utility in downstream C-C bond-forming reactions (such as enzymatic aldol additions).

2-(Diethoxymethyl)-3-methyloxirane

In contrast, 2-(Diethoxymethyl)-3-methyloxirane is a highly functionalized C4 bifunctional building block featuring an oxirane ring coupled directly to a diethyl acetal [4].

Causality in Design : The acetal group serves a critical dual purpose:

  • Protection : It protects the highly reactive aldehyde during the epoxidation of the alkene precursor and subsequent nucleophilic ring-opening. Without this protection, a free aldehyde would undergo unwanted side reactions (e.g., polymerization or aldol condensation) under basic or nucleophilic conditions.

  • Regiocontrol : The acetal sterically and electronically directs the regioselectivity of incoming nucleophiles (such as azide) to the C3 position, minimizing unwanted C2 attack.

Once the epoxide is successfully opened, the acetal can be unmasked under mild acidic conditions to yield a free aldehyde, which is perfectly primed for enzymatic aldolase reactions or reductive aminations to form iminosugars and potent enzyme inhibitors [4][5].

Performance & Applications Data

The following table summarizes the performance and synthetic utility of these epoxides based on established methodologies [1][6].

Epoxide TypeCarbon CountFunctional MoietiesTypical Synthesis MethodKey Downstream Applications
2-(Diethoxymethyl)-3-methyloxirane C4Epoxide + Acetal (Latent Aldehyde)Epoxidation of cis-2-buten-1-al diethyl acetalIminosugars, Enzyme Inhibitors (e.g., FucT V)
Epichlorohydrin C3Epoxide + HalideHydrolytic Kinetic Resolution (HKR)Beta-blockers, Glycidyl ethers
Propylene Oxide C3Epoxide onlyJacobsen-Katsuki / HKRChiral alcohols, Polyurethanes
Chiral Epoxy Alcohols VariableEpoxide + HydroxylSharpless Asymmetric EpoxidationMacrolides, Complex natural products

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility and scientific integrity, the following protocols for the synthesis and utilization of 2-(Diethoxymethyl)-3-methyloxirane incorporate built-in validation steps [4].

Protocol A: Synthesis of 2-(Diethoxymethyl)-3-methyloxirane

Objective: Convert cis-2-buten-1-al diethyl acetal to the corresponding epoxide.

  • Reaction Setup : Dissolve cis-2-buten-1-al diethyl acetal (1.0 eq) in anhydrous CH₂Cl₂.

  • Oxidation : Add a mild oxidant, such as m-CPBA (1.2 eq), alongside NaHCO₃ (1.1 eq) and stir at room temperature for 12 hours.

    • Mechanistic Rationale: NaHCO₃ is critical. It acts as an acid scavenger to neutralize the m-chlorobenzoic acid byproduct. If the reaction becomes acidic, the diethyl acetal will prematurely hydrolyze, destroying the starting material.

  • Quench & Workup : Quench with saturated aqueous Na₂SO₃ to safely destroy residual peroxide. Extract the organic layer, wash with brine, and dry over MgSO₄.

  • Self-Validation : Monitor via TLC (Hexanes/EtOAc). The epoxide will stain readily with phosphomolybdic acid (PMA), whereas the starting alkene is UV-active. Confirm the final product via ¹H NMR: the disappearance of olefinic protons (~5.5 ppm) and the appearance of oxirane ring protons (~2.8-3.2 ppm) validate the transformation.

Protocol B: Regioselective Ring-Opening with Sodium Azide

Objective: Generate threo-3-azido-2-hydroxybutyraldehyde diethyl acetal.

  • Reaction Setup : Suspend 2-(Diethoxymethyl)-3-methyloxirane (1.0 eq), NaN₃ (5.0 eq), and NH₄Cl (5.0 eq) in a mixture of EtOH/H₂O (9:1).

  • Heating : Heat the mixture to 90 °C for 20 hours.

    • Mechanistic Rationale: NH₄Cl is the linchpin of this protocol. It acts as a mild proton source (pKa ~9.2) that protonates the epoxide oxygen, increasing its electrophilicity and facilitating azide attack. Crucially, it is weak enough that it does not lower the pH to a level that would cleave the acid-sensitive diethyl acetal.

  • Workup : Dilute with CH₂Cl₂, filter to remove inorganic salts, and concentrate the filtrate in vacuo.

  • Self-Validation : IR spectroscopy provides immediate self-validation; a strong, sharp absorbance at ~2100 cm⁻¹ confirms the successful incorporation of the azide group.

Visualizations of Workflows

EpoxideSelection Start Target Molecule Analysis C3 C3 Building Block Needed? Start->C3 C4 C4 Bifunctional Block Needed? Start->C4 Epi Epichlorohydrin / Glycidyl Derivatives C3->Epi Yes Acetal 2-(Diethoxymethyl)-3-methyloxirane (Acetal-Protected) C4->Acetal Yes Direct Direct Substitution / Coupling Epi->Direct Unmask Nucleophilic Opening + Aldehyde Unmasking Acetal->Unmask

Caption: Decision tree for selecting chiral epoxides based on carbon backbone and functionality.

ReactionPathway Alkene cis-2-Buten-1-al Diethyl Acetal Epoxidation Epoxidation (m-CPBA/Catalyst) Alkene->Epoxidation Epoxide 2-(Diethoxymethyl)- 3-methyloxirane Epoxidation->Epoxide RingOpening Regioselective Ring Opening (NaN3) Epoxide->RingOpening Azido threo-3-Azido-2-hydroxy- butyraldehyde Acetal RingOpening->Azido Hydrolysis Acidic Hydrolysis Azido->Hydrolysis Aldehyde Free Azido-Aldehyde (for Aldolase rxn) Hydrolysis->Aldehyde

Caption: Reaction pathway for the synthesis and regioselective opening of 2-(Diethoxymethyl)-3-methyloxirane.

References

  • National Center for Biotechnology Information. "2-(Diethoxymethyl)-3-methyloxirane." PubChem Compound Summary for CID 14604200. URL:[Link]

  • Qiao, L., Murray, B. W., Shimazaki, M., Schultz, J., & Wong, C. H. "Synergistic Inhibition of Human α-1,3-Fucosyltransferase V." Journal of the American Chemical Society, 118(33), 7653-7662, 1996. URL:[Link]

  • Lattanzi, A., et al. "Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation." Molecules / NIH PMC, 2011. URL:[Link]

Sources

Comparative

A Comparative Guide to HPLC Method Validation for the Enantiomeric Purity of 2-(Diethoxymethyl)-3-methyloxirane

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the enantiomeric purity of 2-(Diethoxymethyl)-3-methyloxirane. As...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the enantiomeric purity of 2-(Diethoxymethyl)-3-methyloxirane. As this specific molecule may not have extensive published literature, this document outlines a scientifically rigorous approach based on analogous structures—small, non-chromophoric epoxides—and established regulatory standards. We will compare two primary analytical strategies, providing the rationale behind experimental choices to empower researchers, scientists, and drug development professionals in their analytical endeavors.

The enantiomeric composition of pharmaceutical intermediates is a critical quality attribute, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1] Therefore, a robust, validated analytical method is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[2] This guide is structured to adhere to the principles of scientific integrity, drawing upon internationally recognized guidelines such as those from the International Council for Harmonisation (ICH).[3][4][5]

Analytical Strategy: Comparing Two Core Methodologies

The target analyte, 2-(Diethoxymethyl)-3-methyloxirane, presents a key analytical challenge: it lacks a strong UV-absorbing chromophore. This necessitates a careful selection of both the separation and detection techniques. We will compare two robust approaches:

  • Method A: Direct Chiral HPLC with Refractive Index Detection (RID). This is a direct approach where the enantiomers are separated on a chiral stationary phase (CSP) and detected using a universal detector.

  • Method B: Pre-column Derivatization followed by Chiral HPLC with UV Detection. This indirect method involves chemically modifying the analyte to attach a UV-active tag, enabling more sensitive and specific detection.[6][7][8]

Analyte and Its Implications for Method Development
  • Structure: 2-(Diethoxymethyl)-3-methyloxirane

  • Key Features:

    • Chiral center at the epoxide ring.

    • No significant UV chromophore.

    • Polar functional groups (ether, epoxide).

    • Relatively small and volatile.

The absence of a chromophore makes UV detection, the most common HPLC detection method, challenging for the native compound. This leads to the primary divergence in our proposed methods.

Method A: Direct Analysis with Refractive Index Detection

This method prioritizes simplicity by avoiding chemical modification of the analyte. The success of this approach hinges on the selection of a suitable Chiral Stationary Phase (CSP) and the use of a universal detector like a Refractive Index Detector (RID).[9][10][11]

Experimental Protocol: Method A

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and column thermostat.

  • Refractive Index Detector (RID).[12]

Chromatographic Conditions:

  • Column: Polysaccharide-based CSP, e.g., CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) or a Pirkle-type column like Whelk-O 1, 250 x 4.6 mm, 5 µm.[13][14] Polysaccharide phases are renowned for their broad applicability in separating enantiomers, including epoxides.[15][16]

  • Mobile Phase: A normal-phase system is typically effective for such separations. A starting point would be n-Hexane/Isopropanol (90:10, v/v). The ratio can be optimized to achieve adequate resolution.[13]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Rationale for Choices
  • CSP Selection: Polysaccharide-based CSPs provide a complex chiral environment with grooves and cavities, enabling chiral recognition through a combination of hydrogen bonding, dipole-dipole, and steric interactions. The carbamate derivatives on the polysaccharide backbone are particularly effective for resolving a wide range of chiral compounds.[14][17]

  • Mobile Phase: Normal-phase chromatography (e.g., hexane/alcohol) is often preferred for polysaccharide CSPs as it promotes the intermolecular interactions necessary for chiral discrimination.[16]

  • Detector: An RID is a universal detector that measures the difference in refractive index between the mobile phase and the analyte eluting from the column.[9][11] It is a suitable choice for non-chromophoric compounds. However, it is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.[11]

Method B: Pre-column Derivatization with UV Detection

This method addresses the detection challenge by introducing a chromophore into the analyte molecule before chromatographic separation. This can significantly enhance sensitivity and allows for the use of a standard UV detector.[7][18]

Experimental Protocol: Method B

Derivatization Step: The epoxide ring can be opened with a nucleophilic reagent that contains a chromophore. A common choice is a substituted aniline or a similar aromatic amine.

  • To 1 mg of the sample, add a solution of the derivatizing agent (e.g., 4-nitroaniline) and a catalyst in a suitable solvent.

  • Heat the reaction mixture to ensure complete derivatization.

  • Quench the reaction and dilute the sample to the desired concentration with the mobile phase.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and column thermostat.

  • UV/Vis or Photodiode Array (PDA) Detector.

Chromatographic Conditions:

  • Column: The same type of polysaccharide-based CSP as in Method A can be used. The derivatized molecule will have different properties, so the choice of CSP might need to be re-evaluated.

  • Mobile Phase: n-Hexane/Isopropanol (e.g., 85:15, v/v). The polarity might need to be adjusted to suit the more polar derivatized analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: Set to the absorbance maximum of the introduced chromophore (e.g., for a nitroaniline derivative, this would be in the UV region).

  • Injection Volume: 10 µL.

Rationale for Choices
  • Derivatization: This step is crucial for overcoming the low sensitivity of the underivatized analyte. It transforms the analytical challenge from one of detection to one of sample preparation.[8] It's essential to ensure the derivatization reaction does not induce racemization.

  • Detector: A standard UV detector offers high sensitivity, robustness, and is compatible with gradient elution, providing greater flexibility in method development.

Comparative Analysis of Method Performance

The choice between Method A and Method B will depend on the specific requirements of the analysis, such as the need for high throughput, sensitivity, and the available instrumentation.

Parameter Method A: Direct HPLC-RID Method B: Derivatization HPLC-UV Commentary
Sensitivity (LOD/LOQ) LowerHigherDerivatization significantly enhances the detector response, making Method B superior for trace analysis of the undesired enantiomer.[5][19]
Specificity GoodExcellentMethod B can be more specific if the derivatization reaction is selective for the target analyte.
Sample Preparation Simple (dissolve and inject)Complex (requires a chemical reaction)Method A is significantly faster and less prone to errors in the sample preparation stage.
Method Development StraightforwardMore complex due to optimization of the derivatization step.The derivatization reaction needs to be validated for completeness and to ensure no chiral inversion occurs.
Robustness Sensitive to temperature and flow rate changes due to the RID.More robust, as UV detectors are less sensitive to physical parameters.Method B is generally more rugged for routine use in a QC environment.
Compatibility Not compatible with gradient elution.Compatible with gradient elution.Gradient elution can be useful for separating impurities with different polarities.

HPLC Method Validation Protocol (Based on ICH Q2(R1))

Once a method is developed, it must be validated to ensure it is suitable for its intended purpose.[3][4][5][20] The following parameters should be assessed for the chosen method.

Validation Workflow

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Dev Develop & Optimize Chromatographic Conditions Specificity Specificity/ Selectivity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness

Caption: Workflow for HPLC method validation according to ICH Q2(R1) guidelines.

Detailed Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing that there is no interference from the racemate, process impurities, or degradation products at the retention time of each enantiomer.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. For enantiomeric purity, linearity should be established for the minor enantiomer over a range of concentrations (e.g., from the Limit of Quantitation (LOQ) to 150% of the specification limit).[2][19]

  • Accuracy: The closeness of the test results to the true value. This is determined by spiking the main enantiomer with known amounts of the undesired enantiomer at different concentration levels.

  • Precision: The degree of scatter between a series of measurements.

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of the undesired enantiomer that can be detected but not necessarily quantitated.[5]

  • Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.[5][19]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).[19]

Illustrative Validation Data

The following table presents hypothetical but realistic validation data for the determination of the minor enantiomer, based on typical performance for such methods.

Validation Parameter Acceptance Criteria Illustrative Result (Method B)
Linearity (R²) ≥ 0.9990.9995
Accuracy (Recovery) 90.0 - 110.0%98.5 - 102.3%
Repeatability (%RSD) ≤ 5.0%2.5%
Intermediate Precision (%RSD) ≤ 10.0%4.8%
LOQ S/N ≥ 100.05% of nominal concentration
Robustness Resolution (Rs) ≥ 1.5Resolution remains > 2.0 under all varied conditions.

Conclusion and Recommendations

Both direct analysis with RID and pre-column derivatization with UV detection are viable strategies for assessing the enantiomeric purity of 2-(Diethoxymethyl)-3-methyloxirane.

  • Method A (Direct HPLC-RID) is recommended for initial screening and process development where speed and simplicity are paramount. Its primary drawback is lower sensitivity.

  • Method B (Derivatization HPLC-UV) is the superior choice for quality control (QC) environments and for the final release testing of materials where high sensitivity and robustness are required to quantify trace levels of the undesired enantiomer accurately.

The final choice of method should be based on a thorough evaluation of the specific analytical needs, available resources, and the required limits of detection and quantitation. Regardless of the chosen method, a comprehensive validation according to ICH guidelines is mandatory to ensure the reliability and accuracy of the results.[3][4][20]

G cluster_0 Analytical Problem cluster_1 Methodology Comparison cluster_2 Recommendation Analyte 2-(Diethoxymethyl)-3-methyloxirane (Non-Chromophoric) MethodA Method A: Direct HPLC-RID (Simple, Less Sensitive) Analyte->MethodA MethodB Method B: Derivatization + HPLC-UV (Complex, Highly Sensitive) Analyte->MethodB Screening R&D / Process Screening MethodA->Screening Best Fit QC QC / Release Testing MethodB->QC Best Fit

Caption: Decision logic for selecting an appropriate HPLC method.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Quality Guidelines - ICH. [Link]

  • ICH Q2 Analytical Method Validation. [Link]

  • Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S). [Link]

  • CHIRAL STATIONARY PHASES - HPLC. [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC. [Link]

  • HPLC Refractive Index Detector (HPLC RI Detector) | Labcompare.com. [Link]

  • Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. [Link]

  • RI Detectors – Reliable Refractive Index Detection for HPLC - KNAUER. [Link]

  • 1260 Infinity III Refractive Index Detector | HPLC RID - Agilent. [Link]

  • Refractive Index Detection (RID) - Shimadzu. [Link]

  • Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography - PubMed. [Link]

  • An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals an - Academic Journals. [Link]

  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC. [Link]

  • Chiral HPLC Column - Phenomenex. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC. [Link]

  • Chiral Drug Separation. [Link]

  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. [Link]

  • [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation The separation of chiral compounds has been of great inter - VTechWorks. [Link]

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC. [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine - Research Journal of Pharmacy and Technology. [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds - MDPI. [Link]

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Validation

Comparing stability of diethoxymethyl vs dimethoxymethyl oxiranes

A Comparative Guide: Stability of Diethoxymethyl vs. Dimethoxymethyl Oxiranes As bifunctional building blocks, acetal-protected oxiranes—specifically diethoxymethyl oxirane (glycidyl diethyl acetal) and dimethoxymethyl o...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide: Stability of Diethoxymethyl vs. Dimethoxymethyl Oxiranes

As bifunctional building blocks, acetal-protected oxiranes—specifically diethoxymethyl oxirane (glycidyl diethyl acetal) and dimethoxymethyl oxirane (glycidyl dimethyl acetal)—are indispensable in complex organic synthesis and drug development. They offer a unique orthogonal reactivity profile: an electrophilic epoxide ring that can be opened by nucleophiles, paired with a masked aldehyde (acetal) that can be selectively unveiled under acidic conditions.

However, the subtle structural difference between a dimethyl and a diethyl acetal profoundly impacts the molecule's stability, shelf-life, and behavior during multi-step synthetic sequences. This guide objectively compares their stability profiles, explains the mechanistic causality behind their reactivity, and provides a self-validating experimental protocol for kinetic evaluation.

Mechanistic Causality: The Dual-Reactivity Dilemma

To understand the stability of these molecules, we must evaluate them as dual-component systems. Both molecules possess an oxirane ring that is highly susceptible to ring-opening by strong nucleophiles or Lewis/Brønsted acids. The primary differentiator lies in the acetal moiety.

The Role of Steric Hindrance in Acetal Hydrolysis Acetals are generally stable under neutral and basic conditions but are highly labile under aqueous acidic conditions[1]. The acid-catalyzed hydrolysis of an acetal proceeds via protonation of an oxygen atom, followed by the rate-determining cleavage of the C–O bond to form a resonance-stabilized carboxonium ion intermediate[2].

The stability difference between dimethoxymethyl and diethoxymethyl oxiranes is governed by steric hindrance . The bulkier ethyl groups in diethoxymethyl oxirane physically shield the anomeric carbon. This steric bulk hinders the necessary conformational changes required to reach the transition state and obstructs the trajectory of incoming water molecules during the nucleophilic attack on the carboxonium intermediate[3]. Consequently, dimethoxymethyl oxirane hydrolyzes significantly faster under mild acidic conditions than its diethyl counterpart.

Visualizing Degradation Pathways

When exposed to acidic environments, these molecules face competing degradation pathways. The diagram below illustrates the divergence between acetal cleavage and epoxide ring opening.

G Reactant Acetal-Protected Oxirane (Diethoxymethyl / Dimethoxymethyl) Acid Aqueous Acidic Conditions (H+) Reactant->Acid PathA Pathway A: Acetal Hydrolysis (Rate: Dimethyl > Diethyl) Acid->PathA Kinetically Favored PathB Pathway B: Epoxide Ring Opening (Nucleophilic attack by H2O) Acid->PathB Competing Reaction ProdA Glycidaldehyde + Alcohol (Methanol or Ethanol) PathA->ProdA ProdB Acetal-Protected Diol (Glycerol derivative) PathB->ProdB

Fig 1: Competing acid-catalyzed degradation pathways for acetal-protected oxiranes.

Comparative Stability Profile

The following table synthesizes the relative stability and operational parameters for both compounds, providing a quantitative and qualitative baseline for synthetic planning.

ParameterDimethoxymethyl OxiraneDiethoxymethyl OxiraneMechanistic Rationale
Acid Stability (pH < 5) Low (t½ is short)Moderate (t½ is extended)Ethyl groups provide steric shielding against water approach[3].
Base/Nucleophile Stability High (Acetal remains intact)High (Acetal remains intact)Acetals lack electrophilic centers susceptible to basic attack[1].
Epoxide Reactivity HighHighInductive effects of the acetal are nearly identical for both.
Thermal Stability (Neat) Moderate (Prone to polymerization)Moderate to HighBoth require cold storage, but the dimethyl variant is more volatile.
Deprotection Conditions Mild (e.g., PPTS, wet acetone)Forcing (e.g., TFA, aq. HCl)Lower activation energy for the dimethyl carboxonium ion formation[2].

Self-Validating Experimental Protocol: Kinetic NMR Hydrolysis Assay

To objectively quantify the stability differences, researchers can employ an in situ NMR kinetic assay. This protocol is designed as a self-validating system : by utilizing an internal standard and monitoring both the disappearance of the starting material and the appearance of specific products, the system ensures mass balance. If the sum of the reactant and product integrals deviates from the internal standard, it flags unmonitored side reactions (e.g., epoxide polymerization).

Materials:

  • Substrates: Diethoxymethyl oxirane and Dimethoxymethyl oxirane (>98% purity).

  • Solvent: CD₃CN / D₂O (80:20 v/v) buffered to pD 4.5 using deuterated acetic acid/sodium acetate.

  • Internal Standard: 1,3,5-Trimethoxybenzene (TMB) – chosen for its inertness and distinct singlet at ~6.1 ppm.

Step-by-Step Methodology:

  • Preparation of the Matrix: Prepare a 0.05 M solution of TMB in the CD₃CN/D₂O buffer. Transfer 0.5 mL of this stock into a standard 5 mm NMR tube.

  • Baseline Acquisition: Acquire a baseline ¹H-NMR spectrum to verify the purity of the buffer and the exact integration of the TMB standard.

  • Reaction Initiation: Inject exactly 0.05 mmol of the chosen oxirane into the NMR tube. Cap tightly, invert three times to ensure homogeneity, and immediately insert into the NMR spectrometer pre-equilibrated at 25.0 °C.

  • Kinetic Monitoring: Set up an automated multi-zg experiment to acquire a ¹H-NMR spectrum every 5 minutes for 12 hours.

  • Data Extraction:

    • Integrate the TMB peak (set to 3.00).

    • Integrate the acetal methine proton (typically ~4.2 - 4.5 ppm) to monitor starting material decay.

    • Integrate the released alcohol peaks (methanol singlet or ethanol triplet) to monitor Pathway A.

  • Self-Validation Checkpoint: At any time point t , the molar sum of the remaining oxirane and the released aldehyde/diol must equal the initial 0.05 mmol relative to the TMB integral. A loss of mass balance indicates volatile escape or non-specific polymerization.

  • Kinetic Plotting: Plot ln([Acetal]t​/[Acetal]0​) versus time. The negative slope of the linear fit yields the pseudo-first-order rate constant ( kobs​ ), from which the half-life ( t1/2​=0.693/kobs​ ) is derived[3].

Expected Outcomes: The kobs​ for dimethoxymethyl oxirane will be empirically higher than that of diethoxymethyl oxirane, confirming that researchers should select the diethyl variant when the synthetic route involves mildly acidic intermediates, and the dimethyl variant when highly facile, mild deprotection is required at the end of a sequence.

References

  • Organic Chemistry Portal. "Dimethyl Acetals". Available at: [Link]

  • National Institutes of Health (PMC). "Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels". Available at: [Link]

Sources

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